Burixafor HBr - 1191450-19-7

Burixafor HBr

Catalog Number: EVT-262157
CAS Number: 1191450-19-7
Molecular Formula: C27H60Br3N8O6P
Molecular Weight: 863.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Burixafor, also known as TG-0054, is an orally bioavailable inhibitor of CXC chemokine receptor 4 (CXCR4) with receptor binding and hematopoietic stem cell-mobilization activities. Burixafor binds to the chemokine receptor CXCR4, thereby preventing the binding of stromal derived factor-1 (SDF-1 or CXCL12) to the CXCR4 receptor and subsequent receptor activation; this may the mobilization of hematopoietic stem and progenitor cells from the bone marrow into blood. Note: Elemental analysis showed it was a salt with 3 HBr and 3 water.
Overview

Burixafor Hydrobromide, also known as TG-0054, is a small molecule that functions as an inhibitor of the CXC chemokine receptor 4 (CXCR4). This receptor plays a crucial role in various physiological processes, including hematopoiesis and immune response, making Burixafor a compound of significant interest in therapeutic applications, particularly in oncology and hematology. The compound has shown promise in enhancing the mobilization of hematopoietic stem cells and has been investigated for its potential use in treating conditions such as Waldenström's macroglobulinemia and multiple myeloma .

Source

Burixafor is synthesized from various chemical precursors and is available through several pharmaceutical suppliers. Its development has been documented in multiple patents and scientific publications, highlighting its synthesis methods and biological evaluations .

Classification

Burixafor is classified as a CXCR4 antagonist. It is categorized under small molecule pharmacological agents and is primarily used in research settings to study its effects on stem cell mobilization and cancer treatment .

Synthesis Analysis

Methods

The synthesis of Burixafor involves several chemical reactions that typically include the formation of key intermediates followed by final coupling reactions. Specific methods for synthesizing Burixafor have been outlined in patent literature, emphasizing the importance of stereochemistry and purity during production.

Technical Details

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Reactions: Key reactions include amide bond formation, cyclization, and purification steps to isolate the final product.
  3. Purification: Techniques such as crystallization or chromatography are employed to achieve the desired purity levels.
Molecular Structure Analysis

Structure

Burixafor has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CXCR4 receptor. The molecular formula is C19H26BrN3OC_{19}H_{26}BrN_3O, and its structure includes:

  • A piperidine ring
  • An oxetan ring
  • Multiple aromatic systems

Data

  • Molecular Weight: Approximately 396.33 g/mol
  • CAS Number: 1191448-17-5
  • Chemical Structure: The detailed structural representation includes specific stereochemical configurations that are critical for its biological activity .
Chemical Reactions Analysis

Reactions

Burixafor participates in several key chemical reactions relevant to its function as a CXCR4 inhibitor:

  1. Binding Affinity: The interaction with CXCR4 involves conformational changes that affect downstream signaling pathways.
  2. Pharmacokinetics: Its metabolic pathways include conjugation reactions leading to various metabolites.

Technical Details

The binding mechanism involves competitive inhibition where Burixafor competes with natural ligands for receptor binding sites, leading to altered cellular responses related to migration and proliferation.

Mechanism of Action

Process

Burixafor exerts its effects primarily through antagonism of the CXCR4 receptor. This mechanism is crucial for:

  • Stem Cell Mobilization: By inhibiting CXCR4, Burixafor promotes the release of hematopoietic stem cells from the bone marrow into circulation.
  • Cancer Treatment: In tumor microenvironments, blocking CXCR4 can disrupt cancer cell migration and metastasis.

Data

Research indicates that Burixafor's action can enhance the efficacy of other therapies when used in combination, particularly in hematological malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Relevant analyses such as thermal gravimetric analysis (TGA) confirm its stability profile under varying temperature conditions .

Applications

Scientific Uses

Burixafor is primarily utilized in research settings focusing on:

  • Stem Cell Research: As a mobilizing agent for hematopoietic stem cells.
  • Cancer Therapy: Investigated for its potential to enhance treatment outcomes in various malignancies by disrupting tumor cell signaling pathways.
  • Clinical Trials: Currently undergoing evaluation in clinical settings for efficacy against specific cancers like Waldenström's macroglobulinemia .
Introduction to CXCR4 Antagonism and Hematopoietic Stem Cell Mobilization

Role of CXCR4/CXCL12 Axis in Hematopoietic Stem Cell (HSC) Retention

The CXCR4/CXCL12 (stromal cell-derived factor-1, SDF-1) chemotactic axis is a master regulator of hematopoietic stem and progenitor cell (HSPC) trafficking and bone marrow retention. CXCL12 is constitutively produced by bone marrow stromal cells, osteoblasts, and endothelial cells, creating concentration gradients that guide CXCR4-expressing HSPCs [1] [2]. This interaction activates G-protein-coupled signaling pathways that promote:

  • Adhesion molecule activation (VLA-4, LFA-1) enabling firm anchoring to bone marrow niches [1] [3]
  • Cytoskeletal reorganization facilitating directional migration toward stromal cells [1]
  • Anti-apoptotic signals via PI3K/AKT and MAPK pathways enhancing cell survival [2]
  • Reactive oxygen species (ROS) regulation preventing oxidative stress and DNA damage in HSCs [2]

Genetic ablation of CXCR4 in murine models causes profound HSC egress from bone marrow, demonstrating its non-redundant role in retention. CXCR4-deficient HSCs exhibit increased ROS production, p38 MAPK activation, DNA double-strand breaks, and apoptosis, ultimately leading to HSC exhaustion [2].

Clinical Need for Effective HSC Mobilization in Hematological Malignancies

Autologous and allogeneic hematopoietic stem cell transplantation (HSCT) requires collection of ≥2–5 × 10⁶ CD34+ cells/kg recipient weight for durable engraftment [3]. Granulocyte colony-stimulating factor (G-CSF) remains the standard mobilizing agent but has significant limitations:

  • Failure rates: 5–30% of patients exhibit poor mobilization due to age, prior chemotherapy/radiation, or disease-related bone marrow involvement [1] [3]
  • Slow kinetics: Requires 4–5 days of daily injections to achieve peak CD34+ cell mobilization [3]
  • Contraindications: Not usable in sickle-cell disease due to vaso-occlusive risk [3]
  • Protease-mediated mechanism: G-CSF indirectly mobilizes HSPCs by downregulating CXCL12 expression and activating neutrophil-derived proteases (e.g., elastase, cathepsin G) that cleave CXCR4 and disrupt SDF-1 gradients [6]

Novel strategies targeting the CXCR4/CXCL12 axis directly offer faster, more predictable mobilization, particularly for "hard-to-mobilize" patients [1] [5].

Emergence of Burixafor HBr as a Novel CXCR4 Antagonist

Burixafor hydrobromide (TG-0054 hydrobromide) is a selective, orally bioavailable small-molecule CXCR4 antagonist designed to disrupt SDF-1/CXCR4 binding. Its development addresses pharmacological limitations of earlier agents:

  • Enhanced specificity: Binds the CXCR4 transmembrane pocket with higher selectivity than early bicyclams like Plerixafor [4] [5]
  • Oral bioavailability: Unlike intravenous Plerixafor, Burixafor's formulation enables oral dosing, improving convenience [4] [8]
  • Dual functionality: Combines rapid HSPC mobilization with immunomodulatory effects via TLR pathway modulation [8]

Table 1: Key Pharmacological Properties of Burixafor Hydrobromide

PropertySpecificationExperimental Model
Molecular Weight769.01 g/molCalculated from formula C₂₇H₅₁N₈O₃P·2.5HBr
MechanismCompetitive CXCR4 antagonistIn vitro binding assays
Solubility50 mg/mL in waterIn vitro pharmacokinetic studies
Primary IndicationHSPC mobilization for transplantationPreclinical and clinical trials
Secondary EffectsAnti-inflammatory, immunomodulatoryPBMC cytokine modulation assays

Properties

CAS Number

1191450-19-7

Product Name

Burixafor HBr

IUPAC Name

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide

Molecular Formula

C27H60Br3N8O6P

Molecular Weight

863.51

InChI

InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H

InChI Key

FAIXPLRLFBALHM-MCXZQIONSA-N, VXFATXVZERUULG-YCGNAKKISA-N (3HBr 3H2O).

SMILES

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br

Solubility

Soluble in DMSO, water and ethanol.

Synonyms

TG-0054; TG 0054; TG0054; Burixafor; Burixafor HBr; Burixafor HBr hydrate; Burixafor trihydrobromide trihydrate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.